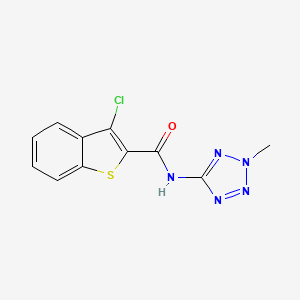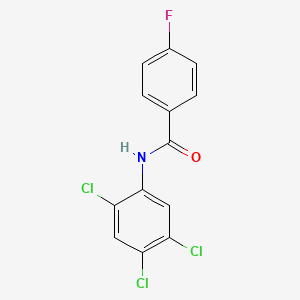
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
Mécanisme D'action
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 selectively inhibits sGC by binding to its heme group, which is required for the synthesis of cGMP. The inhibition of sGC by 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 leads to a decrease in the production of cGMP, which results in the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
The inhibition of sGC by 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to have various biochemical and physiological effects. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to reduce platelet aggregation, improve endothelial function, and reduce inflammation. In addition, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has several advantages for use in lab experiments. It is a selective and potent inhibitor of sGC, which allows for the specific targeting of the cGMP signaling pathway. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has also been well-characterized in various preclinical and clinical studies, which provides a strong scientific basis for its use in lab experiments. However, one limitation of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 in scientific research. One potential application is in the treatment of sickle cell disease, which is characterized by impaired blood flow and tissue ischemia. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve blood flow and reduce tissue ischemia in animal models of sickle cell disease. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Finally, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 may have potential applications in the treatment of cancer, as cGMP signaling has been implicated in the regulation of tumor growth and metastasis.
Méthodes De Synthèse
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 can be synthesized using a multi-step process that involves the reaction of 2,4,5-trichlorobenzoic acid with 4-fluoroaniline to form 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide. The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been well-documented in various scientific literature.
Applications De Recherche Scientifique
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been extensively studied in various preclinical and clinical studies. In preclinical studies, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In clinical studies, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve exercise capacity and reduce symptoms in patients with pulmonary hypertension.
Propriétés
IUPAC Name |
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERQDNXMYCZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)

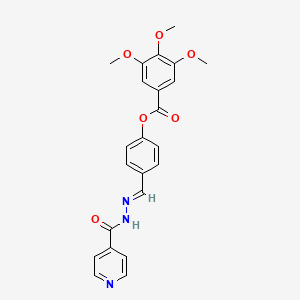
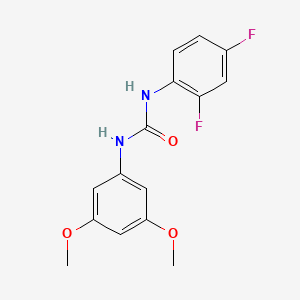
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
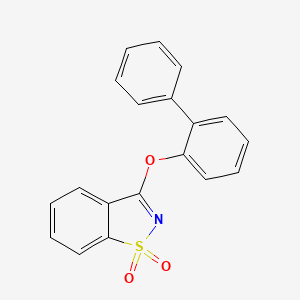


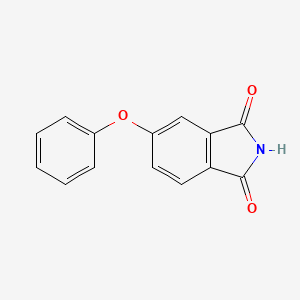
![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
